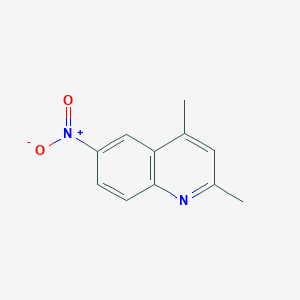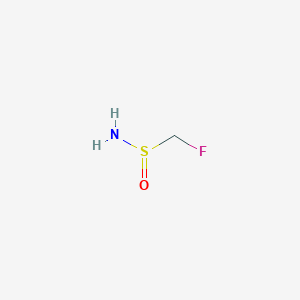
2,4-Dimethyl-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic, and industrial chemistry . The compound’s structure consists of a quinoline core with methyl groups at positions 2 and 4, and a nitro group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 2,4-dimethylquinoline using nitric acid and sulfuric acid as nitrating agents . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with acetone in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically employs large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield 2,4-dimethyl-6-aminoquinoline.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2,4-Dimethyl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2,4-Dimethyl-6-nitroquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to DNA intercalation and enzyme inhibition.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The exact mechanism of action of 2,4-Dimethyl-6-nitroquinoline is still under investigation. it is suggested that the compound might interact with DNA, disrupt bacterial cell membranes, and interfere with bacterial metabolism by inhibiting crucial enzymes . These interactions are believed to be mediated through the nitro group and the quinoline core, which facilitate binding to molecular targets.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and nitro groups.
2-Methylquinoline: Similar structure with a single methyl group at position 2.
6-Nitroquinoline: Similar structure with a nitro group at position 6.
Uniqueness: 2,4-Dimethyl-6-nitroquinoline is unique due to the presence of both methyl groups and a nitro group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in various applications .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,4-dimethyl-6-nitroquinoline |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-8(2)12-11-4-3-9(13(14)15)6-10(7)11/h3-6H,1-2H3 |
InChI Key |
ZOXBETWLPZLWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate](/img/structure/B13565283.png)


![1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13565301.png)



![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13565327.png)

![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)
